1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2S/c1-29-18-10-8-17(9-11-18)25-13-14-27-21(25)23-24-22(27)30-15-20(28)26-12-4-6-16-5-2-3-7-19(16)26/h2-3,5,7-11H,4,6,12-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLSTUGKGHAWZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies.
The biological activity of this compound is primarily linked to its ability to interact with various biological targets. The thioether and imidazole moieties are believed to enhance its affinity for specific receptors or enzymes involved in disease processes.
Anticancer Properties
Recent studies have indicated that compounds similar to this structure exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated IC50 values below 1 μM against breast cancer (MCF-7) and melanoma (B16) cell lines. The presence of the methoxyphenyl group is thought to contribute to this activity by enhancing lipophilicity and facilitating membrane penetration .
Antimicrobial Activity
Research has shown that derivatives of quinoline and imidazole possess antimicrobial properties. The compound has been tested for its efficacy against several bacterial strains, showing promising results in inhibiting growth at micromolar concentrations. This suggests potential use as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It was found to inhibit pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases .
Study 1: Cytotoxicity Assessment
In a study assessing the cytotoxicity of various quinoline derivatives, the compound was tested against multiple cancer cell lines. The results indicated that it exhibited significant selective toxicity towards P-glycoprotein-expressing cells, which are often resistant to conventional chemotherapy .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1 | MCF-7 | 0.83 |
| 2 | B16 | 0.66 |
| 3 | sEnd.2 | 0.95 |
Study 2: Antimicrobial Activity
Another study focused on the antimicrobial activity of similar compounds showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 10 μM. This highlights its potential as a lead compound for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity
- Studies have indicated that derivatives of quinoline and imidazole compounds exhibit significant antimicrobial properties. The incorporation of the dihydroquinoline and imidazo[2,1-c][1,2,4]triazole moieties in this compound suggests potential effectiveness against bacterial and fungal pathogens. Research has shown that similar compounds can disrupt microbial cell walls and inhibit growth .
-
Anticancer Properties
- The structural features of this compound may contribute to its ability to induce apoptosis in cancer cells. Compounds featuring quinoline and imidazole rings have been noted for their ability to interact with DNA and inhibit topoisomerases, enzymes crucial for DNA replication in cancer cells . Preliminary studies suggest that the specific combination of these rings could enhance cytotoxicity against various cancer cell lines.
-
Anti-inflammatory Effects
- The presence of the quinoline structure has been associated with anti-inflammatory activities. Compounds similar to this one have shown promise in reducing inflammation by inhibiting pathways such as NF-kB and COX-2 expression . This could position the compound as a candidate for treating inflammatory diseases.
Agricultural Applications
-
Pesticidal Properties
- The compound's thioketone group may confer insecticidal properties. Research into related compounds has demonstrated efficacy against agricultural pests by disrupting their metabolic processes or acting as neurotoxins . This application could be particularly beneficial in developing eco-friendly pesticides.
- Herbicidal Activity
Material Science Applications
-
Polymer Chemistry
- The unique chemical structure allows for potential applications in polymer synthesis. The compound can act as a monomer or cross-linking agent in creating novel materials with specific thermal or mechanical properties . Research into polymer composites incorporating similar functional groups has indicated enhanced durability and resistance to environmental factors.
- Nanotechnology
Case Studies
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
